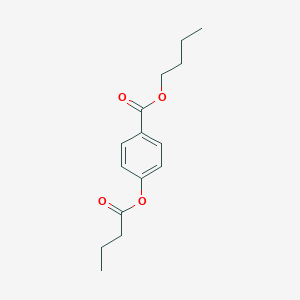

butyl 4-butanoyloxybenzoate

Description

Butyl 4-hydroxybenzoate (CAS 94-26-8, EC 202-318-7), also known as butylparaben, is an ester derived from 4-hydroxybenzoic acid and butanol. It is widely utilized as a preservative in research applications due to its antimicrobial properties . Key identifiers include synonyms such as p-hydroxybenzoic acid butyl ester and NSC numbers 8475 and 13163. The compound’s safety data sheet (SDS) highlights its stability under recommended storage conditions and outlines first-aid measures for exposure, such as placing patients in a stable side position after inhalation of vapors . While its exact physical state is unspecified in the evidence, its classification as a benzoate ester suggests it is a solid at room temperature. Disposal requires adherence to regulatory guidelines to prevent environmental contamination .

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

butyl 4-butanoyloxybenzoate |

InChI |

InChI=1S/C15H20O4/c1-3-5-11-18-15(17)12-7-9-13(10-8-12)19-14(16)6-4-2/h7-10H,3-6,11H2,1-2H3 |

InChI Key |

LMJDPYAJKHNPHR-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)CCC |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)CCC |

Synonyms |

butyl 4-(butyryloxy)benzoate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-(butyryloxy)benzoate typically involves esterification reactions. One common method includes the reaction of 4-hydroxybenzoic acid with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of butyl 4-(butyryloxy)benzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: butyl 4-butanoyloxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the butyryl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of 4-(butyryloxy)benzoic acid.

Reduction: Formation of butyl 4-hydroxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

butyl 4-butanoyloxybenzoate has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its role in modulating estrogen receptor beta activity, which is associated with anti-inflammatory and anti-diabetogenic effects.

Medicine: Potential therapeutic applications in hormone replacement therapy and as a lead compound for developing selective estrogen receptor modulators (SERMs).

Mechanism of Action

butyl 4-butanoyloxybenzoate functions as a selective agonist of estrogen receptor beta. It binds to the ligand-binding domain of ERβ, inducing a conformational change that facilitates the recruitment of coactivators such as SRC1. This interaction enhances the transcriptional activity of ERβ, leading to the expression of target genes such as GLUT4. The compound’s selectivity for ERβ over ERα is attributed to its higher binding affinity and functional selectivity .

Comparison with Similar Compounds

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthesis protocol for butyl 4-butanoyloxybenzoate?

- Methodology :

- Esterification : Use acid-catalyzed esterification between 4-butanoyloxybenzoic acid and butanol. Optimal conditions include refluxing with sulfuric acid (0.5–1.0 mol%) in anhydrous toluene at 110–130°C for 6–12 hours .

- Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via TLC or HPLC .

- Safety : Implement fume hoods, impervious gloves, and eye protection due to corrosive reagents and solvents .

Q. What spectroscopic techniques are essential for characterizing butyl 4-butanoyloxybenzoate?

- Methodology :

- NMR : Use H and C NMR to verify ester linkage and substituent positions. Compare chemical shifts with NIST reference data for similar benzoate esters .

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm and aromatic C-O-C vibrations near 1250 cm .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]) matches the theoretical mass (CHO, 276.31 g/mol) .

Q. What safety protocols are critical for handling butyl 4-butanoyloxybenzoate in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or solvent removal .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of butyl 4-butanoyloxybenzoate under non-catalytic conditions?

- Methodology :

- Reaction Monitoring : Use in-situ FT-IR or GC-MS to track esterification progress at varying temperatures (e.g., 100–150°C) .

- Rate Equations : Apply pseudo-first-order kinetics to model conversion rates. For example:

where is temperature-dependent.

- Activation Energy : Calculate via the Arrhenius equation using rate constants from multiple temperatures .

Q. What strategies resolve contradictions in reported solubility data for butyl 4-butanoyloxybenzoate?

- Methodology :

- Systematic Solubility Testing : Measure solubility in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) at 25°C using gravimetric or UV-Vis methods .

- Data Validation : Cross-reference results with Reaxys/SciFinder entries and NIST solubility databases to identify outliers .

- Molecular Dynamics Simulations : Predict solvent interactions using Hansen solubility parameters (HSPs) to explain discrepancies .

Q. How can computational tools predict the degradation pathways of butyl 4-butanoyloxybenzoate under environmental conditions?

- Methodology :

- DFT Calculations : Model hydrolysis or photolysis pathways using Gaussian or ORCA software. Identify transition states and intermediates .

- Environmental Simulation : Use QSAR models to estimate hydrolysis half-lives in aqueous systems at varying pH (e.g., pH 4–10) .

- LC-MS Validation : Confirm predicted degradation products (e.g., 4-butanoyloxybenzoic acid) via high-resolution LC-MS .

Q. What advanced techniques differentiate polymorphic forms of butyl 4-butanoyloxybenzoate?

- Methodology :

- X-ray Diffraction (XRD) : Compare experimental powder XRD patterns with simulated data from single-crystal structures .

- DSC/TGA : Analyze melting points and thermal stability to identify polymorph transitions (e.g., enantiotropic vs. monotropic) .

- Raman Spectroscopy : Detect subtle lattice vibrations unique to each polymorph .

Data Presentation Guidelines

Table 1 : Key Physicochemical Properties of Butyl 4-Butanoyloxybenzoate

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 276.31 g/mol | HRMS |

| Melting Point | 45–48°C | DSC |

| LogP (Octanol-Water) | 3.8 ± 0.2 | Shake-flask method |

| Solubility in Ethanol | 12.5 mg/mL (25°C) | Gravimetric analysis |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.